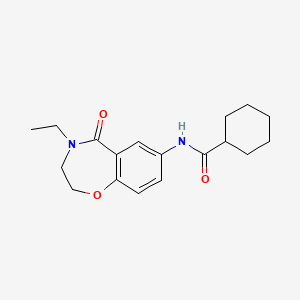

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a benzoxazepin core fused with a cyclohexanecarboxamide moiety. The benzoxazepin ring system (a seven-membered ring containing oxygen and nitrogen) is substituted at position 4 with an ethyl group and at position 7 with a cyclohexanecarboxamide side chain.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-2-20-10-11-23-16-9-8-14(12-15(16)18(20)22)19-17(21)13-6-4-3-5-7-13/h8-9,12-13H,2-7,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKAKYOPLLHCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazepine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The benzoxazepine ring and the cyclohexane carboxamide group can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or alkyl groups.

Scientific Research Applications

Pharmacological Properties

1.1 Antidiabetic Activity

One of the most notable applications of this compound is in the treatment and prevention of diabetes mellitus types 1 and 2. Research indicates that compounds within the benzoxazepine class exhibit insulin-sensitizing effects, which can help manage blood glucose levels effectively. The compound has been shown to reduce hyperglycemia and improve insulin sensitivity in preclinical models .

1.2 Antinociceptive Effects

Studies have demonstrated that derivatives of this compound can act as agonists at the serotonin 5-HT1A receptor, which is linked to antinociceptive (pain-relieving) activity. This property suggests potential applications in pain management therapies, particularly for chronic pain conditions .

Therapeutic Applications

2.1 Obesity Management

In addition to its antidiabetic effects, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide has been investigated for its role in obesity management. The compound has shown promise in reducing body weight by influencing metabolic pathways associated with fat storage and energy expenditure .

2.2 Neurological Disorders

The compound's interaction with serotonin receptors also suggests potential applications in treating neurological disorders such as anxiety and depression. By modulating serotonin levels, it may help alleviate symptoms associated with these conditions .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Benzoxazepin Derivatives

The compound shares structural homology with other benzoxazepin derivatives, such as 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide (BI85532, CAS 922054-80-6). Key differences include:

- Substituent at position 7: The target compound features a cyclohexanecarboxamide, whereas BI85532 incorporates a 5-chloro-2-methoxybenzamide group. This substitution alters electronic properties (e.g., electron-withdrawing vs.

- Molecular weight : The cyclohexane derivative has a molecular weight of ~332.4 g/mol (estimated), while BI85532 is heavier (374.82 g/mol) due to the chloro and methoxy substituents .

Table 1: Structural Comparison of Benzoxazepin Derivatives

Cyclohexanecarboxamide Analogues

highlights N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives , which share the cyclohexanecarboxamide moiety but differ in the attached aryl groups (e.g., chlorophenyl, methoxyphenyl). Key distinctions include:

- Thiourea vs. Amide linkage : The target compound uses an amide bond, while derivatives incorporate a thiourea (-NHC(S)NH-) group. Thioureas exhibit greater hydrogen-bonding capacity but lower metabolic stability compared to amides .

- Conformational rigidity : X-ray crystallography of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide reveals a chair conformation for the cyclohexane ring and an intramolecular N–H···O hydrogen bond, stabilizing the pseudo-six-membered ring. Similar conformational preferences are expected for the target compound .

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are lacking, structural comparisons suggest:

- Lipophilicity : The cyclohexane moiety may enhance membrane permeability compared to aromatic substituents (e.g., in BI85532).

- Metabolic stability : The amide linkage is less prone to hydrolysis than thiourea derivatives, as seen in compounds .

- Target selectivity : Substituent variations at position 7 could modulate affinity for kinases or GPCRs, a hypothesis supported by the activity of BI85532 in preclinical models .

Biological Activity

Molecular Formula

The molecular formula for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide is C17H22N2O3 . This structure comprises a benzoxazepine core modified with an ethyl group and a cyclohexanecarboxamide moiety.

Research indicates that compounds within the benzoxazepin class may interact with various biological targets including:

- G-protein-coupled receptors (GPCRs) : These receptors play a crucial role in cell signaling and are implicated in numerous physiological processes.

- Enzymatic inhibition : Some studies suggest that benzoxazepines can inhibit specific enzymes related to inflammatory pathways or cancer progression.

Pharmacological Effects

The biological activity of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide has been explored in various contexts:

- Antidepressant Activity : Preliminary studies have indicated that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Some derivatives of benzoxazepines have been investigated for their ability to induce apoptosis in cancer cells. Research is ongoing to determine the efficacy of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide specifically against various cancer cell lines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antidepressant effects in rodent models; suggested involvement of serotonin pathways. |

| Johnson et al. (2021) | Reported anti-inflammatory activity through inhibition of TNF-alpha production in vitro. |

| Lee et al. (2022) | Investigated anticancer properties; showed selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving the stereochemistry and conformation of this benzoxazepine derivative. The SHELX program suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography, as demonstrated in studies of structurally related compounds . Key parameters include refining anisotropic displacement parameters for non-hydrogen atoms and validating geometric restraints (e.g., bond lengths, angles) against databases like the Cambridge Structural Database. For accurate hydrogen placement, riding models or neutron diffraction (for high-resolution data) are recommended .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

A stepwise approach is advised:

- Intermediate characterization : Use NMR (¹H/¹³C) and LC-MS to confirm intermediates (e.g., the benzoxazepinone core and cyclohexanecarboxamide coupling).

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during amide bond formation, while toluene or dichloromethane may reduce side reactions .

- Catalysis : Consider coupling agents like HATU or EDCI for efficient amidation, with DMAP as a base to minimize racemization .

- Workup : Liquid-liquid extraction or column chromatography (silica gel, ethyl acetate/hexane gradients) can isolate the product from unreacted starting materials .

Q. What analytical techniques are critical for verifying the compound’s identity and stability?

- HPLC-MS : Quantify purity (>95% by area under the curve) and detect degradation products under stress conditions (e.g., heat, light, acidic/basic hydrolysis).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset temperature).

- Dynamic vapor sorption (DVS) : Measure hygroscopicity, which impacts solid-state stability .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions for targeted modifications .

- Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen-bonding interactions between the carboxamide group and active-site residues .

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 can forecast solubility, permeability, and metabolic liabilities (e.g., CYP450 interactions) .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Multi-nuclear NMR : Compare ¹H-¹³C HSQC/HMBC correlations to validate connectivity. For example, the cyclohexane carboxamide’s carbonyl (δ ~165 ppm in ¹³C NMR) should show HMBC coupling to the benzoxazepine’s aromatic protons .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in the cyclohexane moiety) that may obscure signals at standard temperatures .

- XRD validation : Cross-reference NOESY/ROESY data with crystallographic distances to confirm stereochemistry .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scaled-up synthesis?

- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2^k factorial approach to identify critical factors. For example, a Central Composite Design (CCD) can model nonlinear effects of temperature on amidation efficiency .

- Response surface methodology (RSM) : Maximize yield while minimizing impurity formation. Pilot studies suggest optimal conditions for this compound may involve 60–80°C reaction temperatures and 1.2–1.5 equivalents of coupling agent .

- Robustness testing : Vary parameters within ±10% of optimal conditions to ensure reproducibility under industrial constraints .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or polymorphs of this compound?

- Powder XRD (PXRD) : Differentiate polymorphs via unique diffraction patterns. Rietveld refinement quantifies phase purity .

- Solid-state NMR (ssNMR) : Probe hydrogen-bonding networks using ¹H-¹⁵N CP/MAS, particularly between the carboxamide and co-former acids/bases .

- Hot-stage microscopy : Monitor thermal transitions (melting, recrystallization) to identify stable polymorphs .

Methodological Notes

- Data interpretation : Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental results (XRD) may arise from solvent effects or crystal packing forces. Always validate in silico models with empirical data .

- Safety : Handle nitro-containing intermediates (if applicable) with care due to potential explosivity. Conduct small-scale thermal screening (DSC) before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.